molecular formula C24H29NO4 B12193656 (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12193656
M. Wt: 395.5 g/mol
InChI Key: AJQRVJWBVAKTAL-JCMHNJIXSA-N
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Description

(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Hydroxy Group: The hydroxy group at position 6 can be introduced via selective hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the Benzylidene Moiety: The benzylidene group can be introduced through a condensation reaction between the benzofuran core and an aldehyde, such as 2-ethoxybenzaldehyde.

    Attachment of the Dipropylamino Group: The dipropylamino group can be attached through a nucleophilic substitution reaction using a suitable amine, such as dipropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of new amine derivatives with different substituents.

Scientific Research Applications

(2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-7-[(dimethylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with dimethylamino instead of dipropylamino group.

    (2Z)-7-[(diethylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with diethylamino instead of dipropylamino group.

    (2Z)-7-[(dipropylamino)methyl]-2-(2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with methoxy instead of ethoxy group.

Uniqueness

The uniqueness of (2Z)-7-[(dipropylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamino group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to unique biological activities compared to similar compounds.

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H29NO4/c1-4-13-25(14-5-2)16-19-20(26)12-11-18-23(27)22(29-24(18)19)15-17-9-7-8-10-21(17)28-6-3/h7-12,15,26H,4-6,13-14,16H2,1-3H3/b22-15-

InChI Key

AJQRVJWBVAKTAL-JCMHNJIXSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O

Origin of Product

United States

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